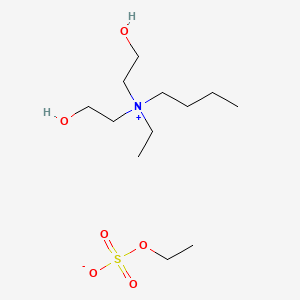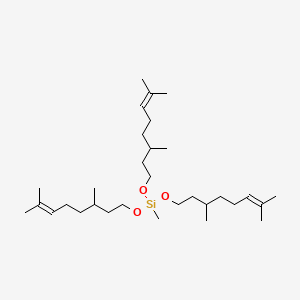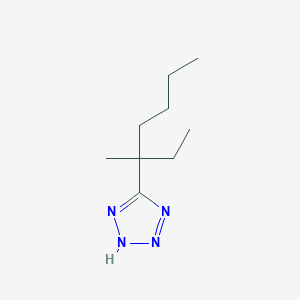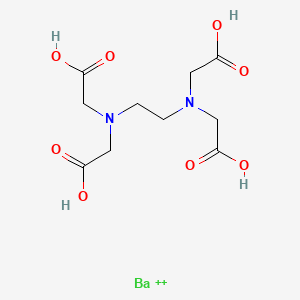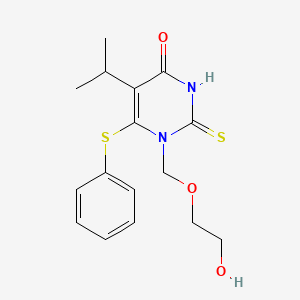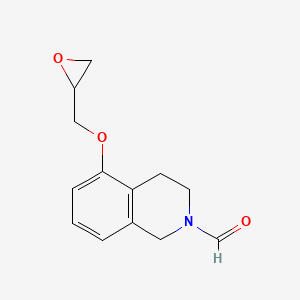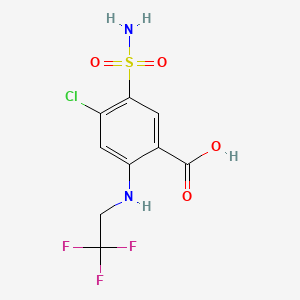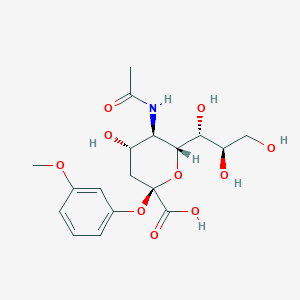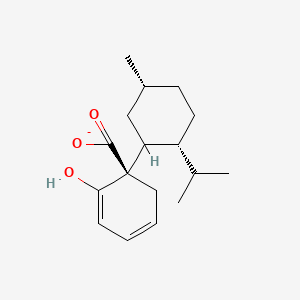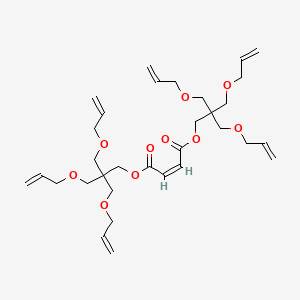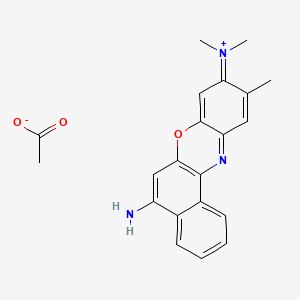
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a synthetic organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate typically involves a multi-step process. One common method includes the condensation of 5-amino-2-nitrosophenol with 4-dimethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is used as a dye and a fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it valuable in spectroscopic studies and analytical chemistry.
Biology
The compound is employed in biological research as a staining agent for nucleic acids and proteins. Its fluorescent properties enable visualization of cellular components under a microscope, aiding in the study of cellular structures and functions.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it useful in targeted imaging and drug delivery systems.
Industry
Industrially, this compound is used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various commercial applications.
作用機序
The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.
類似化合物との比較
Similar Compounds
- 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium sulfate
- 9-(Dimethylamino)-10-methyl-5H-benzo(a)phenoxazin-5-iminium chloride
Uniqueness
Compared to similar compounds, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly suitable for applications requiring high sensitivity and durability.
特性
CAS番号 |
62332-09-6 |
|---|---|
分子式 |
C21H21N3O3 |
分子量 |
363.4 g/mol |
IUPAC名 |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4) |
InChIキー |
HVWNFPVXUVUJRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


